3-Bromo-5-thiophen-3-yl-pyridine
Description
3-Bromo-5-thiophen-3-yl-pyridine (systematic name: 3-(5-bromo-2-thienyl)pyridine) is a brominated pyridine derivative with a thiophene substituent. Its molecular formula is C₉H₆BrNS, and it is identified by the registry number MFCD04971290 . The compound features a pyridine ring substituted at the 3-position with bromine and at the 5-position with a thiophen-3-yl group. This structure combines the electron-withdrawing nature of bromine with the electron-rich thiophene moiety, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical development.
Properties
Molecular Formula |
C9H6BrNS |
|---|---|
Molecular Weight |
240.12 g/mol |
IUPAC Name |
3-bromo-5-thiophen-3-ylpyridine |
InChI |
InChI=1S/C9H6BrNS/c10-9-3-8(4-11-5-9)7-1-2-12-6-7/h1-6H |
InChI Key |
IYAGRWHFCHXMGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Bromo-5-Methoxypyridine (CAS 50720-12-2)
- Molecular Formula: C₆H₆BrNO .
- Substituents : Bromine at the 3-position and methoxy (-OCH₃) at the 5-position.
- Key Differences :
- The methoxy group is electron-donating, enhancing the pyridine ring’s electron density compared to the electron-rich thiophene in the target compound.
- Reactivity: Methoxy groups typically undergo demethylation or nucleophilic substitution, whereas thiophene facilitates electrophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura) .
- Applications : Widely used as a pharmaceutical intermediate, particularly in antipsychotic and antiviral drug synthesis .
3-Bromo-5-ethoxypyridine (CAS 17117-17-8)
- Molecular Formula: C₇H₈BrNO .
- Substituents : Ethoxy (-OCH₂CH₃) at the 5-position.
- Key Differences :
3-Bromo-5-hydroxypyridine
- Molecular Formula: C₅H₄BrNO .
- Substituents : Hydroxyl (-OH) at the 5-position.
- Key Differences :
3-Bromo-5-(3-methoxyphenyl)pyridine (CAS 675590-10-0)
- Molecular Formula: C₁₂H₁₀BrNO .
- Substituents : A 3-methoxyphenyl group at the 5-position.
- Key Differences: The extended aromatic system (phenyl ring) increases molecular rigidity and planarity, contrasting with the non-planar thiophene ring in the target compound. Applications: Used in materials science for liquid crystals or organic semiconductors due to extended conjugation .
Structural and Crystallographic Insights
- Thiophene vs. Heterocyclic Substituents : The thiophene ring in this compound adopts a puckered conformation, as described by Cremer and Pople’s ring-puckering coordinates . This contrasts with planar substituents like methoxyphenyl, which stabilize flat molecular architectures.
- Crystallography: The monoclinic crystal system (space group P2₁/c) observed in related bromopyridine derivatives (e.g., a structurally complex oxadiazole analog) suggests similar packing behaviors for the target compound . SHELX software is commonly employed for refining such structures, ensuring accuracy in bond-length and angle measurements .
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